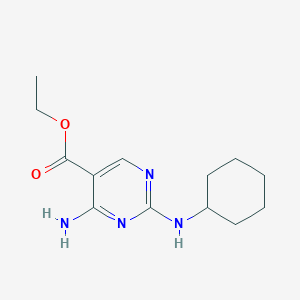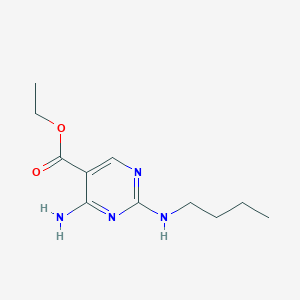![molecular formula C15H15ClN4O2 B276611 N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-5-methyl-1H-1,2,4-triazol-3-amine](/img/structure/B276611.png)
N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-5-methyl-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-5-methyl-1H-1,2,4-triazol-3-amine is a complex organic compound that features a unique combination of functional groups, including a furyl ring, a triazole ring, and a chloromethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-5-methyl-1H-1,2,4-triazol-3-amine typically involves a multi-step process:
Formation of the Furyl Intermediate: The initial step involves the synthesis of the furyl intermediate. This can be achieved through the reaction of 3-chloro-4-methoxybenzaldehyde with furfural in the presence of a base such as sodium hydroxide, followed by cyclization.
Triazole Formation: The next step involves the formation of the triazole ring. This can be done by reacting 5-methyl-1H-1,2,4-triazole with an appropriate alkylating agent under basic conditions.
Coupling Reaction: The final step is the coupling of the furyl intermediate with the triazole derivative. This can be achieved through a nucleophilic substitution reaction, where the furyl intermediate acts as the nucleophile and the triazole derivative as the electrophile.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl ring, leading to the formation of furyl ketones or aldehydes.
Reduction: Reduction reactions can target the nitro group (if present) or the triazole ring, leading to the formation of amines or reduced triazole derivatives.
Substitution: The chloromethoxyphenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under basic conditions.
Major Products
The major products formed from these reactions include furyl ketones, amines, and substituted triazole derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-5-methyl-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: Its anti-inflammatory properties are being explored for the treatment of inflammatory diseases such as arthritis.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-5-methyl-1H-1,2,4-triazol-3-amine involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in microbial cell wall synthesis and inflammatory pathways.
Pathways Involved: It inhibits key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it disrupts the synthesis of microbial cell walls, leading to cell lysis and death.
Comparación Con Compuestos Similares
Similar Compounds
- **N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-5-methyl-1H-1,2,4-triazol-3-amine shares structural similarities with other triazole derivatives such as fluconazole and itraconazole, which are well-known antifungal agents.
Furyl derivatives: Compounds like furylacrylic acid and furylmethanol also share the furyl ring structure.
Uniqueness
Structural Uniqueness: The combination of a furyl ring, a triazole ring, and a chloromethoxyphenyl group in a single molecule is unique and contributes to its diverse pharmacological activities.
Pharmacological Profile: Unlike other triazole derivatives, this compound exhibits a broader spectrum of activity, including antimicrobial, antifungal, and anti-inflammatory properties.
Propiedades
Fórmula molecular |
C15H15ClN4O2 |
|---|---|
Peso molecular |
318.76 g/mol |
Nombre IUPAC |
N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-5-methyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C15H15ClN4O2/c1-9-18-15(20-19-9)17-8-11-4-6-13(22-11)10-3-5-14(21-2)12(16)7-10/h3-7H,8H2,1-2H3,(H2,17,18,19,20) |
Clave InChI |
LRRXGBWHCDNCIZ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NN1)NCC2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl |
SMILES canónico |
CC1=NC(=NN1)NCC2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Bromophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276528.png)
![3-(4-bromophenyl)-6-[(2-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276529.png)
![3-(4-Bromophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276532.png)
![4-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B276533.png)
![3-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B276534.png)

![Ethyl 4-amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarboxylate](/img/structure/B276538.png)


![2-benzylidene-4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276543.png)
![3-[(4-Fluorobenzyl)amino]-2-methylbenzoic acid](/img/structure/B276545.png)
![2-chloro-4-[(pyridin-3-ylmethyl)amino]benzoic acid](/img/structure/B276546.png)
![3-[(3,4-Dimethoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B276548.png)

